2-Methyl-1H-benzo[D]imidazol-5-OL hydrochloride is a heterocyclic compound belonging to the benzimidazole family, characterized by its unique structure and significant biological properties. This compound, with the molecular formula , is notable for its potential applications in medicinal chemistry and biological research. The hydrochloride form enhances its solubility and stability, making it suitable for various scientific applications.
This compound is primarily synthesized in laboratory settings and is classified as a pharmaceutical intermediate. It is recognized for its role in the development of therapeutic agents, particularly those targeting specific biological pathways. The compound's classification can be further detailed as follows:
The synthesis of 2-Methyl-1H-benzo[D]imidazol-5-OL hydrochloride typically involves several key steps:
Industrial methods may also incorporate continuous flow reactors to enhance efficiency and yield while minimizing waste.
The molecular structure of 2-Methyl-1H-benzo[D]imidazol-5-OL hydrochloride can be represented as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 182.62 g/mol |
InChI | InChI=1S/C8H9ClN2O/c1-5-10-7-3-2-6(9(10)13)4-8(7)12-5/h2-4H,1H3,(H,11,12) |
InChI Key | ZVZVZQXKJZBHKU-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC2=C(N1)C=C(C=C2)C(=O)Cl |
This structure indicates a fused bicyclic system that contributes to its chemical reactivity and biological activity.
2-Methyl-1H-benzo[D]imidazol-5-OL hydrochloride can undergo various chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties.
The mechanism of action of 2-Methyl-1H-benzo[D]imidazol-5-OL hydrochloride is primarily linked to its ability to interact with biological macromolecules:
This mechanism underlines its potential therapeutic applications in treating various conditions.
The physical properties of 2-Methyl-1H-benzo[D]imidazol-5-OL hydrochloride include:
Chemical properties include:
The applications of 2-Methyl-1H-benzo[D]imidazol-5-OL hydrochloride span several fields:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3